molecular formula C33H30N2O5 B613773 5-carboxy-X-rhodamine CAS No. 198978-94-8

5-carboxy-X-rhodamine

Cat. No. B613773
M. Wt: 534.6 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Safety And Hazards

5-carboxy-X-rhodamine is not classified as a hazardous substance or mixture8. However, it may cause skin irritation, eye irritation, and may cause respiratory irritation9.


properties

IUPAC Name

3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGMOMJDNDFGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314908
Record name 5-Carboxy-X-rhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-carboxy-X-rhodamine

CAS RN

216699-35-3
Record name 5-Carboxy-X-rhodamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216699-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carboxy-X-rhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxy-X-rhodamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
509
Citations
MJ Uddin, LJ Marnett - Citeseer
… After cooling to room temperature, the solvent was removed in vacuo and the crude mass was chromatographed on a flash column to afford 5-carboxy-X-rhodamine (1a, 34%) (fraction-2…
Number of citations: 2 citeseerx.ist.psu.edu
JF Lovell, MW Chan, Q Qi, J Chen… - Journal of the American …, 2011 - ACS Publications
… (12) The peptide was deprotected and cleaved, then the fluorophore 5-Carboxy-X-Rhodamine (Rox) was conjugated to the epsilon amine on the C terminus lysine residue. The QUaPS …
Number of citations: 98 pubs.acs.org
K Size - Citeseer
… The AnaTag™ 5-ROX Protein Labeling Kit provides a convenient way to label proteins with 5-ROX (5-Carboxy-X-rhodamine). 5-ROX is the purified single isomer of 5-(and 6)-ROX that …
Number of citations: 3 citeseerx.ist.psu.edu
N Wong - 2014 - scholarworks.wm.edu
… The time-dependent emission (ie, blinking dynamics) of rhodamine 6G (R6G), rhodamine B (RB), and 5-carboxy-x-rhodamine (5-ROX) sensitized colloidal anatase TiO 2 films are …
Number of citations: 2 scholarworks.wm.edu
X Liu, H Zhang, Z Song, L Guo, F Fu, Y Wu - Biosensors and Bioelectronics, 2019 - Elsevier
… 5-carboxy-X-rhodamine-labelled anti-adenosine aptamer was used as a signal probe. PDCN nanosheets quenched the fluorescence of the absorbed signal probe while kept their own …
Number of citations: 26 www.sciencedirect.com
K Size - abo.com.pl
… The AnaTag™ 5-ROX Protein Labeling Kit provides a convenient way to label proteins with 5ROX (5-Carboxy-X-rhodamine). 5-ROX is the purified single isomer of 5-(and 6)-ROX that …
Number of citations: 5 abo.com.pl
MH Kim, SG Kim, DW Kim - Journal of Labelled Compounds …, 2021 - Wiley Online Library
The objective of this study was to report the synthesis and characteristics of a dual modality imaging agent, Tc‐99m GRFLTGGTGRLLRIS‐GHEG‐ECG‐K(‐5‐carboxy‐X‐rhodamine)‐…
MJ Uddin, CE Moore, BC Crews… - Journal of …, 2016 - spiedigitallibrary.org
… The selectivity of the probe for COX-2 was validated in vitro and by in vivo retinal imaging with nontargeted 5-carboxy-X-rhodamine dye, and by blockade of the COX-2 active site with …
Number of citations: 6 www.spiedigitallibrary.org
MJ Uddin, A Vemulapalli, H Niitsu… - ACS Medicinal …, 2020 - ACS Publications
… COX-2-selectivity was verified either by blocking the enzyme’s active site with celecoxib or by molecular imaging with nontargeted 5-carboxy-X-rhodamine dye. These data indicate that …
Number of citations: 5 pubs.acs.org
DS Xiang, GH Zhou, M Luo, XH Ji, ZK He - Analyst, 2012 - pubs.rsc.org
… In the absence of target DNA, the MBs are in the stem-closed state, the fluorescence of 5-carboxy-X-rhodamine (ROX) is quenched by black hole quencher-2 (BHQ-2), and the …
Number of citations: 25 pubs.rsc.org

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